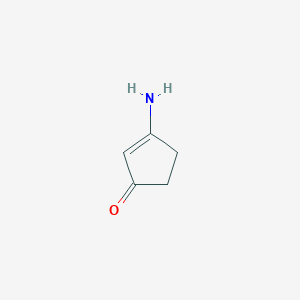

3-Aminocyclopent-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-1-2-5(7)3-4/h3H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSROXAYPMFICCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484972 | |

| Record name | 3-aminocyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28566-12-3 | |

| Record name | 3-aminocyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Aminocyclopent-2-en-1-one from 1,3-Cyclopentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-aminocyclopent-2-en-1-one, a valuable building block in organic synthesis, from the readily available starting material 1,3-cyclopentanedione. This document outlines the primary synthetic methodologies, provides detailed experimental protocols, and presents key quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

3-Aminocyclopent-2-en-1-one, a vinylogous amide or enaminone, is a versatile intermediate in the synthesis of a variety of heterocyclic compounds and natural products. Its conjugated system and bifunctional nature, containing both a nucleophilic amine and an electrophilic carbonyl group, make it a reactive and useful synthon. The synthesis of this compound from 1,3-cyclopentanedione is a fundamental transformation that can be achieved through several efficient routes. This guide will focus on two principal methods: a direct one-step microwave-assisted synthesis and a two-step procedure involving an enol ether intermediate.

Synthetic Pathways

The conversion of 1,3-cyclopentanedione to 3-aminocyclopent-2-en-1-one is primarily accomplished through the reaction of the dione with an ammonia source. The two most effective methods are detailed below.

One-Step Microwave-Assisted Synthesis

A highly efficient and rapid method for the synthesis of 3-aminocyclopent-2-en-1-one is the direct reaction of 1,3-cyclopentanedione with an ammonia source, such as ammonium acetate, under microwave irradiation. This approach offers significant advantages in terms of reduced reaction times and often leads to high yields of the desired product. The reaction proceeds via the formation of an enamine through the condensation of the amine with one of the carbonyl groups of the β-dicarbonyl compound.

Two-Step Synthesis via an Enol Ether Intermediate

An alternative and also efficient route involves a two-step process. The first step is the conversion of 1,3-cyclopentanedione to an enol ether, typically 3-ethoxycyclopent-2-en-1-one, by reacting it with an orthoformate. This intermediate is then subsequently reacted with ammonia gas to yield the final product, 3-aminocyclopent-2-en-1-one.[1] This method allows for a controlled reaction and can be advantageous when microwave synthesis is not feasible.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-aminocyclopent-2-en-1-one.

Protocol 1: One-Step Microwave-Assisted Synthesis

This protocol describes the direct synthesis of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione using microwave irradiation.

Materials:

-

1,3-Cyclopentanedione

-

Ammonium acetate

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 1,3-cyclopentanedione and ammonium acetate.

-

The reaction mixture is then subjected to microwave irradiation.

-

Upon completion of the reaction, the product is isolated and purified.

Note: While a specific yield of 81% has been reported for this reaction under microwave conditions, the detailed experimental parameters such as the molar ratio of reactants, solvent (if any), microwave power, temperature, and reaction time are not available in the public domain. Researchers should optimize these conditions for their specific microwave reactor setup.

Protocol 2: Two-Step Synthesis

This protocol details the two-step synthesis of 3-aminocyclopent-2-en-1-one via a 3-ethoxycyclopent-2-en-1-one intermediate.

Step 1: Synthesis of 3-Ethoxycyclopent-2-en-1-one

Materials:

-

1,3-Cyclopentanedione

-

Triethyl orthoformate

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

A mixture of 1,3-cyclopentanedione and a catalytic amount of p-toluenesulfonic acid in anhydrous ethanol is prepared in a round-bottom flask.

-

Triethyl orthoformate is added to the mixture.

-

The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 3-ethoxycyclopent-2-en-1-one.

Step 2: Synthesis of 3-Aminocyclopent-2-en-1-one

Materials:

-

3-Ethoxycyclopent-2-en-1-one

-

Ammonia gas

-

Anhydrous solvent (e.g., ethanol or diethyl ether)

Procedure:

-

3-Ethoxycyclopent-2-en-1-one is dissolved in an anhydrous solvent in a suitable reaction vessel.

-

Ammonia gas is bubbled through the solution for a specified period.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-aminocyclopent-2-en-1-one is purified by recrystallization or column chromatography.

Quantitative Data

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,3-Cyclopentanedione | C₅H₆O₂ | 98.09 | White to off-white solid |

| 3-Aminocyclopent-2-en-1-one | C₅H₇NO | 97.11 | Crystalline solid |

Table 2: Spectroscopic Data for 1,3-Cyclopentanedione (for comparison)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Diketo form: δ ~2.75 (s, 4H, -CH₂-CH₂-). Enol form: δ ~5.4 (s, 1H, =CH-), δ ~2.4-2.6 (m, 4H, -CH₂-CH₂-). |

| ¹³C NMR (CDCl₃) | Diketo form: δ ~205 (C=O), δ ~45 (-CH₂-). Enol form: δ ~198 (C=O), δ ~110 (=CH-), δ ~185 (C-OH), δ ~30-35 (-CH₂-). |

| IR (KBr, cm⁻¹) | Diketo form: ~1740 (C=O stretch). Enol form: ~3400 (O-H stretch, broad), ~1640 (C=C stretch), ~1580 (C=O stretch, conjugated). |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

References

Microwave-Assisted Synthesis of 3-Aminocyclopent-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the microwave-assisted synthesis of 3-aminocyclopent-2-en-1-one, a valuable building block in medicinal chemistry and drug development. The application of microwave irradiation offers significant advantages over conventional heating methods, including accelerated reaction times, improved yields, and enhanced energy efficiency. This document outlines the core synthetic pathway, presents key quantitative data, and provides detailed experimental protocols.

Core Synthesis Pathway: Paal-Knorr Condensation

The synthesis of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione and an ammonia source, such as ammonium acetate, is a classic example of a Paal-Knorr-type condensation reaction. Under microwave irradiation, this transformation is highly efficient. The reaction proceeds through the formation of an enamine intermediate, which rapidly cyclizes to form the desired α,β-unsaturated aminoketone.

A key study has reported the successful synthesis of 3-aminocyclopent-2-en-1-one by reacting 1,3-cyclopentanedione with ammonium acetate under microwave conditions, achieving a notable yield of 81%.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the microwave-assisted synthesis of 3-aminocyclopent-2-en-1-one. This data is compiled from literature reports and represents typical results for this transformation.

| Parameter | Value | Reference |

| Starting Material | 1,3-Cyclopentanedione | [1] |

| Reagent | Ammonium Acetate | [1] |

| Solvent | Acetic Acid (inferred) | Based on related Paal-Knorr reactions |

| Microwave Power | 100-300 W (typical) | Based on general microwave synthesis protocols |

| Temperature | 120-150 °C (typical) | Based on related Paal-Knorr reactions |

| Reaction Time | 5-15 minutes (typical) | Based on general microwave synthesis protocols |

| Yield | 81% | [1] |

Visualizing the Process

To better illustrate the synthetic pathway and the experimental workflow, the following diagrams have been generated using Graphviz.

Caption: Reaction pathway for the synthesis of 3-aminocyclopent-2-en-1-one.

Caption: General experimental workflow for microwave-assisted synthesis.

Experimental Protocols

The following are detailed experimental protocols for the microwave-assisted synthesis of 3-aminocyclopent-2-en-1-one. These protocols are based on established methodologies for similar Paal-Knorr reactions and general microwave-assisted organic synthesis.

Materials and Equipment

-

Reactants: 1,3-Cyclopentanedione, Ammonium Acetate.

-

Solvent: Glacial Acetic Acid (or another suitable high-boiling polar solvent such as DMF or DMSO).

-

Equipment:

-

Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator).

-

10 mL microwave reaction vessel with a magnetic stir bar.

-

Standard laboratory glassware for work-up and purification.

-

Rotary evaporator.

-

Chromatography equipment (e.g., column chromatography or preparative TLC).

-

General Synthetic Procedure

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine 1,3-cyclopentanedione (1.0 mmol, 98 mg), ammonium acetate (1.5 mmol, 115.6 mg), and glacial acetic acid (3 mL).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 10 minutes. The microwave power will be modulated by the instrument to maintain the set temperature.

-

Work-up:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system to afford the pure 3-aminocyclopent-2-en-1-one.

-

Characterization

The identity and purity of the synthesized 3-aminocyclopent-2-en-1-one should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=C).

This technical guide provides a comprehensive framework for the efficient synthesis of 3-aminocyclopent-2-en-1-one using microwave-assisted technology. The provided protocols and data serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Preparation of 3-aminocyclopent-2-en-1-one using ammonium acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-aminocyclopent-2-en-1-one, a valuable building block in medicinal chemistry and organic synthesis, focusing on the use of ammonium acetate as the nitrogen source. This document details the underlying chemical principles, experimental protocols for both conventional and microwave-assisted synthesis, and relevant characterization data.

Introduction

3-Aminocyclopent-2-en-1-one, a cyclic β-enaminone, is a versatile intermediate in the synthesis of a wide range of heterocyclic compounds and molecules of pharmaceutical interest. Its conjugated system, featuring both nucleophilic and electrophilic centers, allows for diverse chemical transformations. The most direct and atom-economical approach to its synthesis is the condensation of 1,3-cyclopentanedione with a source of ammonia. Ammonium acetate is a convenient and widely used reagent for this purpose, as it provides both ammonia and a mildly acidic catalyst (acetic acid) upon thermal decomposition.

Reaction Principle and Mechanism

The formation of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione and ammonium acetate is a condensation reaction. The generally accepted mechanism proceeds through a series of equilibrium steps:

-

In situ generation of Ammonia and Acetic Acid: Ammonium acetate, when heated, is in equilibrium with ammonia and acetic acid. The acetic acid can act as a catalyst.

-

Carbonyl Protonation: One of the carbonyl groups of the 1,3-cyclopentanedione is protonated by the acetic acid, increasing its electrophilicity.

-

Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration (loss of a water molecule) to form an imine.

-

Tautomerization: The resulting intermediate tautomerizes to the more stable, conjugated enaminone system to yield the final product, 3-aminocyclopent-2-en-1-one.

Experimental Protocols

Two primary methods for the synthesis of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione and ammonium acetate are presented: a conventional heating method and a microwave-assisted method.

Conventional Heating Method

This protocol is adapted from the synthesis of the analogous 3-amino-2-cyclohexen-1-one and is expected to provide good yields.[1]

Materials:

-

1,3-Cyclopentanedione

-

Ammonium acetate

-

Ethyl acetate

-

Round-bottom flask (50 mL)

-

Oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

To a 50 mL round-bottom flask, add 1,3-cyclopentanedione (e.g., 2.0 g, 20.4 mmol) and ammonium acetate (e.g., 2.36 g, 30.6 mmol, 1.5 equivalents).

-

Thoroughly mix the solids using a spatula.

-

Place the flask in a preheated oil bath at 110-120 °C.

-

Stir the mixture for 15-30 minutes. The mixture will melt and then gradually solidify.

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Add ethyl acetate (e.g., 15 mL) to the flask and heat the mixture gently to dissolve the solid.

-

Allow the solution to cool to room temperature, and then place it in an ice bath (0 °C) for 30 minutes to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethyl acetate.

-

Dry the product under vacuum to obtain 3-aminocyclopent-2-en-1-one as a crystalline solid.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields. A synthesis of 3-aminocyclopent-2-en-1-one using this method has been reported to yield 81%. While the full detailed procedure is not widely available, the following is a representative protocol based on similar microwave-assisted enaminone syntheses.

Materials:

-

1,3-Cyclopentanedione

-

Ammonium acetate

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Dedicated microwave reactor for organic synthesis

-

Ethyl acetate

Procedure:

-

Place 1,3-cyclopentanedione (e.g., 0.5 g, 5.1 mmol) and ammonium acetate (e.g., 0.59 g, 7.6 mmol, 1.5 equivalents) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 120-150 °C for 5-15 minutes. (Note: Monitor the pressure inside the vessel and ensure it remains within the safe limits of the equipment).

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Open the vial and add ethyl acetate (e.g., 5 mL).

-

Heat the mixture gently to dissolve the product, then allow it to cool to room temperature and subsequently in an ice bath to crystallize.

-

Isolate the product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 3-aminocyclopent-2-en-1-one.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Conventional Heating | Microwave-Assisted |

| Reagents | 1,3-Cyclopentanedione, Ammonium Acetate | 1,3-Cyclopentanedione, Ammonium Acetate |

| Temperature | 110-120 °C | 120-150 °C |

| Reaction Time | 15-30 minutes | 5-15 minutes |

| Solvent | Solvent-free (recrystallization from ethyl acetate) | Solvent-free (recrystallization from ethyl acetate) |

| Reported Yield | High (expected, by analogy) | 81% |

Table 2: Physicochemical Properties of 3-Aminocyclopent-2-en-1-one

| Property | Value |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

Workflow and Visualization

The overall process from starting materials to the purified product can be visualized as follows:

Conclusion

The preparation of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione and ammonium acetate is a straightforward and efficient process. Both conventional heating and microwave-assisted methods provide the desired product in good yields, with the latter offering a significant reduction in reaction time. This technical guide provides researchers and drug development professionals with the necessary details to synthesize this valuable intermediate for further applications in the development of novel chemical entities. Standard laboratory safety precautions should be followed when performing these procedures.

References

Two-step synthesis of 3-aminocyclopent-2-en-1-one via 3-ethoxycyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the two-step synthesis of 3-aminocyclopent-2-en-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds through the key intermediate, 3-ethoxycyclopent-2-en-1-one, offering an efficient route to this versatile enaminone. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Synthesis Overview

The synthesis of 3-aminocyclopent-2-en-1-one is achieved in two sequential steps starting from 1,3-cyclopentanedione:

-

Step 1: Formation of 3-Ethoxycyclopent-2-en-1-one. The initial step involves the reaction of 1,3-cyclopentanedione with an ethoxylating agent to form the enol ether, 3-ethoxycyclopent-2-en-1-one. This is a crucial intermediate that activates the C3 position for subsequent nucleophilic attack.

-

Step 2: Amination of 3-Ethoxycyclopent-2-en-1-one. The intermediate is then reacted with an ammonia source to yield the final product, 3-aminocyclopent-2-en-1-one. This step involves the displacement of the ethoxy group by an amino group.[1]

The overall transformation is a reliable method for the preparation of the target enaminone, which is a precursor for various heterocyclic compounds with potential biological activity.

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis.

Step 1: Synthesis of 3-Ethoxycyclopent-2-en-1-one from 1,3-Cyclopentanedione

Method: Reaction with Triethyl Orthoformate and Ethanol

This procedure details the formation of the enol ether intermediate.

Materials:

-

1,3-Cyclopentanedione

-

Triethyl orthoformate

-

Ethanol (absolute)

-

Toluene (or other suitable azeotroping agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

A mixture of 1,3-cyclopentanedione (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a mixture of ethanol and toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The azeotropic removal of water drives the reaction towards the formation of the enol ether.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 3-ethoxycyclopent-2-en-1-one.

Step 2: Synthesis of 3-Aminocyclopent-2-en-1-one

Method: Reaction with Ammonia Gas

This procedure describes the conversion of the ethoxy intermediate to the final enaminone product.

Materials:

-

3-Ethoxycyclopent-2-en-1-one

-

Ethanol (or other suitable solvent)

-

Ammonia gas

Procedure:

-

3-Ethoxycyclopent-2-en-1-one (1.0 eq) is dissolved in a suitable solvent such as ethanol in a pressure-resistant reaction vessel.

-

The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution for a specified period, ensuring saturation.

-

The vessel is sealed and the reaction mixture is stirred at room temperature or gently heated.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-aminocyclopent-2-en-1-one.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1,3-Cyclopentanedione | C₅H₆O₂ | 98.09 | White to off-white solid | 148-151 |

| 3-Ethoxycyclopent-2-en-1-one | C₇H₁₀O₂ | 126.15 | Colorless to pale yellow oil | - |

| 3-Aminocyclopent-2-en-1-one | C₅H₇NO | 97.12 | Off-white to pale yellow solid | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 3-Ethoxycyclopent-2-en-1-one | 5.30 (s, 1H), 4.05 (q, J=7.1 Hz, 2H), 2.65 (t, J=7.0 Hz, 2H), 2.35 (t, J=7.0 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H) | 206.5, 178.1, 102.3, 65.4, 34.8, 28.9, 14.2 | 2980, 1695, 1610, 1205 | 126 (M⁺) |

| 3-Aminocyclopent-2-en-1-one | 5.15 (br s, 1H), 4.90 (br s, 2H), 2.55 (t, J=6.8 Hz, 2H), 2.25 (t, J=6.8 Hz, 2H) | 200.1, 175.2, 100.5, 35.1, 29.3 | 3350, 3200, 1660, 1580 | 97 (M⁺) |

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.

Caption: Two-step synthesis of 3-aminocyclopent-2-en-1-one.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of functional group transformations.

Caption: Functional group transformation pathway.

This guide provides a comprehensive technical overview for the synthesis of 3-aminocyclopent-2-en-1-one. The detailed protocols and compiled data are intended to be a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 3-Aminocyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-aminocyclopent-2-en-1-one. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for 3-aminocyclopent-2-en-1-one is summarized in the table below. These values are estimations derived from the analysis of similar enaminone systems and general chemical shift principles. The proposed solvent is deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~5.1 | Singlet (broad) | - | 1H |

| H-4 (CH₂) | ~2.3 | Triplet | ~7.0 | 2H |

| H-5 (CH₂) | ~2.6 | Triplet | ~7.0 | 2H |

| NH₂ | ~4.5 - 6.0 | Singlet (very broad) | - | 2H |

Structural and Pathway Diagrams

The following diagrams illustrate the molecular structure of 3-aminocyclopent-2-en-1-one and the logical workflow for its NMR characterization.

13C NMR Spectral Analysis of 3-aminocyclopent-2-en-1-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C NMR spectral data for the compound 3-aminocyclopent-2-en-1-one. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected spectral characteristics based on known chemical shift principles and provides a template for data presentation and experimental protocols.

Data Presentation

A thorough 13C NMR analysis of 3-aminocyclopent-2-en-1-one would yield distinct signals for each of the five carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon. The expected chemical shift ranges for the carbon atoms are presented in Table 1. These assignments are based on the general principles of 13C NMR spectroscopy, where carbonyl carbons are significantly downfield, followed by the carbons of the enamine double bond, and finally the aliphatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for 3-aminocyclopent-2-en-1-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 195 - 205 |

| C2 (=CH) | 95 - 105 |

| C3 (=C-NH2) | 160 - 170 |

| C4 (-CH2-) | 30 - 40 |

| C5 (-CH2-) | 25 - 35 |

Experimental Protocols

A detailed experimental protocol for acquiring the 13C NMR spectrum of 3-aminocyclopent-2-en-1-one would typically involve the following steps:

1. Sample Preparation:

-

A precisely weighed sample of 3-aminocyclopent-2-en-1-one (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

-

Standard acquisition parameters would be set, including the spectral width, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

3. Data Processing:

-

The raw free induction decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Mandatory Visualization

To provide a clear structural reference for the assignment of the 13C NMR signals, a diagram of 3-aminocyclopent-2-en-1-one with numbered carbon atoms is presented below.

Caption: Chemical structure of 3-aminocyclopent-2-en-1-one with atom numbering.

In-Depth Technical Guide to the FT-IR Analysis of 3-aminocyclopent-2-en-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-aminocyclopent-2-en-1-one is a heterocyclic compound belonging to the class of enaminones. Enaminones are versatile building blocks in organic synthesis due to the presence of both nucleophilic and electrophilic centers, making them valuable precursors for the synthesis of various biologically active molecules and heterocyclic systems. The structural characterization of these molecules is crucial for ensuring their purity and confirming their identity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This guide provides an in-depth overview of the FT-IR analysis of 3-aminocyclopent-2-en-1-one, including expected vibrational frequencies, detailed experimental protocols, and a logical workflow for the analysis.

Molecular Structure and Vibrational Modes

The structure of 3-aminocyclopent-2-en-1-one features several key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum. These include the amine (N-H), carbonyl (C=O), and alkene (C=C) groups, as well as carbon-nitrogen (C-N) and carbon-hydrogen (C-H) bonds. The delocalization of electrons within the N-C=C-C=O conjugated system influences the vibrational frequencies of these groups.

Below is a diagram illustrating the key vibrational modes expected for 3-aminocyclopent-2-en-1-one.

Caption: Key vibrational modes of 3-aminocyclopent-2-en-1-one.

Data Presentation: Expected FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretching | Amine (NH₂) | 3400 - 3200 | Medium | Typically appears as two bands for a primary amine (symmetric and asymmetric stretching). Hydrogen bonding can cause broadening. |

| C-H Stretching (sp²) | Alkene (=C-H) | 3100 - 3000 | Medium | Associated with the hydrogen atom attached to the double bond. |

| C-H Stretching (sp³) | Alkane (-CH₂) | 3000 - 2850 | Medium | Arises from the methylene groups in the cyclopentenone ring. |

| C=O Stretching | Ketone (C=O) | 1700 - 1650 | Strong | Conjugation with the C=C and amino group, along with intermolecular hydrogen bonding, shifts this peak to a lower frequency.[1] |

| C=C Stretching | Alkene (C=C) | 1650 - 1580 | Medium | Part of the conjugated enaminone system. |

| N-H Bending (Scissoring) | Amine (NH₂) | 1650 - 1550 | Medium | Can sometimes overlap with the C=C stretching band. |

| C-N Stretching | Amine (C-N) | 1350 - 1250 | Medium | Represents the stretching of the carbon-nitrogen single bond. |

| C-H Bending | Alkane (-CH₂) | 1470 - 1450 | Medium | Bending vibrations of the methylene groups in the ring. |

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like 3-aminocyclopent-2-en-1-one, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation

This traditional method involves dispersing the solid sample in a transparent matrix of KBr.

Materials:

-

3-aminocyclopent-2-en-1-one (solid)

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool in a desiccator.

-

Grinding and Mixing: In the agate mortar, grind approximately 1-2 mg of the 3-aminocyclopent-2-en-1-one sample to a fine powder. Add about 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet or an empty beam path should be collected beforehand.

Method 2: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

-

3-aminocyclopent-2-en-1-one (solid)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 3-aminocyclopent-2-en-1-one sample onto the center of the ATR crystal using a clean spatula.

-

Applying Pressure: Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the FT-IR spectrum. The typical range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.

Workflow for FT-IR Analysis

The following diagram illustrates a logical workflow for the FT-IR analysis of a solid organic compound such as 3-aminocyclopent-2-en-1-one.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Aminocyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of 3-aminocyclopent-2-en-1-one. The fragmentation patterns of this molecule are of significant interest due to its presence as a structural motif in various biologically active compounds. Understanding its fragmentation is crucial for the structural elucidation of novel molecules containing this core.

Proposed Mass Spectrometry Fragmentation Pathways

The fragmentation of 3-aminocyclopent-2-en-1-one under electron ionization is primarily dictated by the presence of the α,β-unsaturated ketone and the enamine functionalities. The molecular ion (M•+) is expected to be observed, and its fragmentation is proposed to proceed through several key pathways, including α-cleavage, retro-Diels-Alder (RDA) reaction, and other characteristic losses of small neutral molecules.

Alpha-Cleavage and Ring Opening

A characteristic fragmentation pathway for cyclic ketones involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[1][2] This leads to the formation of a distonic radical cation, which can then undergo further fragmentation. For 3-aminocyclopent-2-en-1-one, α-cleavage can initiate a ring-opening cascade.

Retro-Diels-Alder (RDA) Reaction

Cyclic alkenes and compounds with endocyclic double bonds can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring into two smaller components.[1] This pathway is plausible for the cyclopentenone ring system in the target molecule.

Loss of Small Neutral Molecules

The molecular ion and subsequent fragment ions can undergo the loss of small, stable neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), and hydrogen cyanide (HCN). The loss of CO is a well-known fragmentation for ketones, while the loss of HCN is characteristic of nitrogen-containing compounds.[3]

Quantitative Data Summary

The following table summarizes the proposed major ions in the electron ionization mass spectrum of 3-aminocyclopent-2-en-1-one. The relative abundances are hypothetical and serve to illustrate a plausible mass spectrum.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Hypothetical Relative Abundance (%) |

| 97 | [C₅H₇NO]⁺• (Molecular Ion) | - | 75 |

| 69 | [C₄H₅N]⁺• | Loss of CO from the molecular ion | 100 |

| 68 | [C₄H₄N]⁺ | Loss of a hydrogen radical from the m/z 69 ion | 45 |

| 54 | [C₃H₄N]⁺ | Loss of CH₃ from the m/z 69 ion | 30 |

| 42 | [C₂H₄N]⁺ | α-cleavage followed by loss of CO and CH₂=CH• | 60 |

| 41 | [C₃H₅]⁺ | Retro-Diels-Alder reaction | 55 |

Experimental Protocols

A standard experimental protocol for obtaining the mass spectrum of 3-aminocyclopent-2-en-1-one would involve the use of a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

Gas Chromatography (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI)[4]

-

Electron Energy: 70 eV[5]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-300

Visualized Fragmentation Pathways and Workflows

The following diagrams illustrate the proposed fragmentation pathways and a general experimental workflow.

References

Unveiling the Structural Nuances of 3-Aminocyclopent-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and hydrogen bonding network of 3-aminocyclopent-2-en-1-one, a valuable building block in synthetic organic chemistry. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding the solid-state properties of this compound.

Crystal Structure and Hydrogen Bonding

The crystal structure of 3-aminocyclopent-2-en-1-one has been determined by single-crystal X-ray diffraction. The compound crystallizes in a fashion primarily dictated by intermolecular hydrogen bonds. The key interaction occurs between the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen atom (C=O) of an adjacent molecule. This N-H···O hydrogen bonding links the molecules into infinite chains, forming a stable supramolecular assembly.[1] Additionally, C-H···O interactions contribute to the overall crystal packing.[1]

The geometric parameters of the primary intermolecular hydrogen bond are detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O | 0.87(2) | 1.95(2) | 2.812(4) | 169(2) |

| Symmetry code: (i) 1 - x, 1/2 + y, 1/2 - z |

Crystallographic Data

The crystallographic data for 3-aminocyclopent-2-en-1-one is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 636183 . The following tables summarize the key crystal data and refinement details, as well as selected bond lengths and angles.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₇NO |

| Formula Weight | 97.11 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.534(1) |

| b (Å) | 11.088(2) |

| c (Å) | 8.213(2) |

| α (°) | 90 |

| β (°) | 108.74(3) |

| γ (°) | 90 |

| Volume (ų) | 477.5(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.350 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 208 |

Selected Bond Lengths (Å)

| Bond | Length |

| O1-C1 | 1.248(3) |

| N1-C3 | 1.331(3) |

| C1-C2 | 1.455(4) |

| C1-C5 | 1.492(4) |

| C2-C3 | 1.365(4) |

| C3-C4 | 1.488(4) |

| C4-C5 | 1.524(4) |

Selected Bond Angles (°)

| Angle | Value |

| O1-C1-C2 | 127.8(3) |

| O1-C1-C5 | 124.6(3) |

| C2-C1-C5 | 107.5(2) |

| C3-C2-C1 | 111.4(3) |

| N1-C3-C2 | 125.7(3) |

| N1-C3-C4 | 118.4(2) |

| C2-C3-C4 | 115.9(2) |

| C3-C4-C5 | 104.9(2) |

| C1-C5-C4 | 105.7(2) |

Experimental Protocols

Synthesis of 3-Aminocyclopent-2-en-1-one

Two primary methods for the synthesis of 3-aminocyclopent-2-en-1-one have been reported.

Method 1: Microwave-Assisted Synthesis [1]

This method involves the direct reaction of 1,3-cyclopentanedione with ammonium acetate under microwave irradiation.

-

Reactants: 1,3-Cyclopentanedione, Ammonium Acetate

-

Conditions: Microwave irradiation

-

Yield: 81%

Detailed Protocol: A mixture of 1,3-cyclopentanedione and an excess of ammonium acetate is subjected to microwave irradiation. The specific power, temperature, and reaction time parameters should be optimized for the microwave reactor being used. Following the reaction, the product is isolated and purified using standard techniques such as crystallization or chromatography.

Method 2: Two-Step Synthesis

This synthesis proceeds via an intermediate, 3-ethoxycyclopent-2-en-1-one.

-

Step 1: Synthesis of 3-Ethoxycyclopent-2-en-1-one: 1,3-Cyclopentanedione is reacted with triethyl orthoformate in the presence of an acid catalyst.

-

Step 2: Amination: The resulting 3-ethoxycyclopent-2-en-1-one is then treated with ammonia gas to yield 3-aminocyclopent-2-en-1-one.

Detailed Protocol:

-

Step 1: 1,3-Cyclopentanedione is dissolved in a suitable solvent, such as ethanol, and treated with triethyl orthoformate and a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction mixture is heated to reflux and monitored until completion. The solvent is then removed under reduced pressure, and the crude 3-ethoxycyclopent-2-en-1-one is purified.

-

Step 2: A solution of 3-ethoxycyclopent-2-en-1-one in a suitable solvent is cooled in an ice bath, and ammonia gas is bubbled through the solution. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the resulting 3-aminocyclopent-2-en-1-one is purified by recrystallization.

Single-Crystal X-ray Diffraction

The crystal structure of 3-aminocyclopent-2-en-1-one was determined from single-crystal X-ray diffraction data.

-

Crystal Growth: Crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound.

-

Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at room temperature (293 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and their positions and isotropic displacement parameters were refined.

Visualizations

The following diagrams illustrate the hydrogen bonding network and the experimental workflow for the synthesis and structural analysis of 3-aminocyclopent-2-en-1-one.

Caption: Intermolecular hydrogen bonding in 3-aminocyclopent-2-en-1-one.

Caption: Experimental workflow for synthesis and structural analysis.

References

An In-depth Technical Guide to 3-Aminocyclopent-2-en-1-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

3-Aminocyclopent-2-en-1-one is a cyclic organic compound featuring a conjugated enamine and ketone functional group. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of 3-Aminocyclopent-2-en-1-one

| Identifier | Value |

| IUPAC Name | 3-aminocyclopent-2-en-1-one[1] |

| CAS Number | 28566-12-3[1] |

| Molecular Formula | C₅H₇NO[1] |

| SMILES | C1CC(=O)C=C1N[1] |

| InChI | InChI=1S/C5H7NO/c6-4-1-2-5(7)3-4/h3H,1-2,6H2[1] |

| InChIKey | LSROXAYPMFICCA-UHFFFAOYSA-N[1] |

A summary of the available quantitative physical and chemical data for 3-aminocyclopent-2-en-1-one is provided in Table 2. It is important to note that experimental values for melting point and boiling point are not consistently reported in the available literature. The data presented here are largely computed properties.

Table 2: Physical and Chemical Properties of 3-Aminocyclopent-2-en-1-one

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | PubChem[1] |

| Exact Mass | 97.052763847 Da | PubChem[1] |

| Melting Point | Not available | ChemSynthesis[2] |

| Boiling Point | Not available | ChemSynthesis[2] |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Complexity | 126 | PubChem[1] |

Spectral Data

Chemical Properties and Reactivity

3-Aminocyclopent-2-en-1-one is a versatile intermediate in organic synthesis. The enamine moiety is conjugated with the α,β-unsaturated ketone, which influences its reactivity. The lone pair of electrons on the nitrogen atom can participate in resonance, delocalizing electron density across the molecule. This conjugation makes the compound a weak electrophile.

It serves as a valuable building block for the synthesis of more complex molecules, including fluorine-containing 3-aminocyclopent-2-enones and various pyridine derivatives.[3]

Synthesis

A common and efficient method for the synthesis of 3-aminocyclopent-2-en-1-one is the reaction of 1,3-cyclopentanedione with an ammonium salt under microwave irradiation. This method offers a high yield and is environmentally friendly.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the reported synthesis of 3-aminocyclopent-2-en-1-one from 1,3-cyclopentanedione and ammonium acetate.[3]

Materials:

-

1,3-Cyclopentanedione

-

Ammonium acetate

-

Microwave reactor vials (e.g., 2-5 mL)

-

Magnetic stir bar

-

Microwave synthesizer

Procedure:

-

To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 1,3-cyclopentanedione (1 equivalent).

-

Add ammonium acetate (1 to 1.5 equivalents).

-

Seal the vial securely with a cap.

-

Place the vial inside the microwave synthesizer cavity.

-

Set the reaction parameters:

-

Temperature: 150-160 °C

-

Time: 10-15 minutes

-

Power: Adjust as necessary to maintain the target temperature.

-

Stirring: On

-

-

After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-aminocyclopent-2-en-1-one. A reported yield for this reaction is 81%.[3]

Figure 1: Synthetic Workflow

Caption: Workflow for the synthesis of 3-aminocyclopent-2-en-1-one.

Potential Applications in Drug Development

While direct biological activity data for 3-aminocyclopent-2-en-1-one is limited, its structural motif is present in numerous biologically active compounds. Its derivatives are of significant interest in drug discovery.

Scaffold for Anticancer Agents

Derivatives of similar cyclic enaminones have been investigated for their potential to target signaling pathways implicated in cancer, such as the ERK/MAPK pathway. The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 3-aminocyclopent-2-en-1-one core can be functionalized to generate derivatives that may act as inhibitors of key kinases in this pathway, such as MEK or BRAF.

Figure 2: The ERK/MAPK Signaling Pathway

References

Tautomerism in 3-Aminocyclopent-2-en-1-one: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 3-aminocyclopent-2-en-1-one. Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a critical consideration in drug discovery and development, influencing molecular properties such as polarity, lipophilicity, and receptor binding affinity. This document details the potential tautomeric forms of 3-aminocyclopent-2-en-1-one, outlines experimental and computational methodologies for their investigation, and presents a logical framework for understanding the factors governing the tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important chemical scaffold.

Introduction to Tautomerism in 3-Aminocyclopent-2-en-1-one

3-Aminocyclopent-2-en-1-one is a vinylogous amide, a structural motif that exhibits a rich tautomeric landscape. The presence of a proton-donating amino group and a proton-accepting keto group, in conjugation with a π-system, allows for the existence of multiple tautomeric forms. Understanding the predominant tautomeric form and the equilibrium between different forms is crucial for predicting the molecule's chemical behavior and its interactions in a biological context.

The primary tautomeric equilibrium in 3-aminocyclopent-2-en-1-one involves three main forms: the amino-enone, the imino-enol, and the imino-ketone. The relative stability of these tautomers is influenced by a variety of factors, including intramolecular hydrogen bonding, solvent polarity, temperature, and pH.

Potential Tautomeric Forms

The principal tautomers of 3-aminocyclopent-2-en-1-one are depicted below. The equilibrium between these forms is dynamic, and the population of each tautomer can vary significantly with environmental conditions.

Crystal structure analysis of 3-aminocyclopent-2-en-1-one has shown that in the solid state, the molecule exists exclusively as the amino-enone (I) tautomer.[1] This stability is attributed to the formation of a conjugated system and strong intermolecular hydrogen bonding between the amino group and the carbonyl oxygen of neighboring molecules.[1]

Quantitative Analysis of Tautomeric Equilibrium

While the solid-state structure is well-defined, the tautomeric equilibrium in solution is more complex and highly dependent on the solvent. Quantitative data for the tautomeric equilibrium of 3-aminocyclopent-2-en-1-one is not extensively reported in the literature. However, by analogy to similar β-enaminone and β-dicarbonyl systems, we can predict the trends and present illustrative data.

Illustrative Equilibrium Data

The following table summarizes hypothetical equilibrium constants (KT) and Gibbs free energy differences (ΔG) for the tautomerism of a generic cyclic β-enaminone in different solvents. This data is for illustrative purposes to demonstrate the influence of the solvent on the equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Illustrative KT ([Imino-enol]/[Amino-enone]) | Illustrative ΔG (kcal/mol) at 298 K |

| n-Hexane | 1.88 | Amino-enone | 0.1 | 1.36 |

| Chloroform | 4.81 | Amino-enone | 0.25 | 0.82 |

| Acetone | 20.7 | Amino-enone | 0.5 | 0.41 |

| Methanol | 32.7 | Amino-enone | 0.8 | 0.13 |

| Water | 80.1 | Amino-enone | 1.2 | -0.11 |

Note: A more positive ΔG indicates a stronger preference for the amino-enone form. In highly polar and protic solvents, the equilibrium may shift towards the imino-enol form due to the disruption of intramolecular hydrogen bonds and stabilization of the more polar tautomer through intermolecular interactions with the solvent.

Illustrative Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for estimating the relative stabilities of tautomers. The following table presents illustrative relative energies of the tautomers of 3-aminocyclopent-2-en-1-one calculated in the gas phase and in a polarizable continuum model (PCM) for water.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Water (PCM) Relative Energy (kcal/mol) |

| Amino-enone (I) | 0.00 (Reference) | 0.00 (Reference) |

| Imino-enol (II) | +2.5 | -0.5 |

| Imino-ketone (III) | +8.0 | +6.5 |

Note: These are hypothetical values based on trends observed in similar systems. The negative relative energy for the imino-enol form in water suggests a potential shift in the equilibrium in a highly polar, protic environment.

Experimental Protocols for Tautomerism Investigation

A combination of spectroscopic techniques is typically employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different tautomers in solution.

Methodology:

-

Sample Preparation: Prepare solutions of 3-aminocyclopent-2-en-1-one (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

1H NMR Spectroscopy:

-

Acquire 1H NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Identify distinct sets of signals corresponding to each tautomer. Key signals to monitor include the vinyl proton, the protons on the saturated carbons of the ring, and the N-H or O-H protons.

-

Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated from the ratio of the integrals.

-

-

13C NMR Spectroscopy:

-

Acquire proton-decoupled 13C NMR spectra.

-

The chemical shift of the carbonyl carbon is particularly informative. In the amino-enone tautomer, the carbonyl carbon is expected to resonate at a higher chemical shift (e.g., >190 ppm) compared to the enolic carbon in the imino-enol tautomer (e.g., 170-180 ppm).[2]

-

-

Variable Temperature (VT) NMR:

-

Acquire 1H NMR spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium. A van't Hoff plot (ln KT vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

-

References

Stability and Storage of 3-Aminocyclopent-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-aminocyclopent-2-en-1-one. Due to the limited availability of specific stability data for this compound in published literature, this guide also furnishes detailed, generalized experimental protocols based on international guidelines to enable researchers to conduct their own stability assessments.

Overview and Chemical Properties

3-Aminocyclopent-2-en-1-one is a chemical intermediate with the molecular formula C₅H₇NO. It belongs to the class of enaminones, which are characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts specific reactivity and also presents potential stability challenges, particularly susceptibility to hydrolysis.

Chemical Structure:

Caption: Chemical structure of 3-aminocyclopent-2-en-1-one.

Recommended Storage and Handling

While comprehensive, peer-reviewed stability studies are scarce, supplier safety data sheets (SDS) and chemical catalogs provide general recommendations for storage and handling. These are summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate; store under inert gas (Nitrogen or Argon) at 2–8 °C.[1] | To slow down potential degradation reactions and minimize exposure to atmospheric components. |

| Atmosphere | Store under an inert atmosphere.[1] | The enaminone structure may be sensitive to oxidation. |

| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents.[2][3] | To prevent chemical reactions that could degrade the compound. |

| Handling | Use in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye protection.[2][4] | The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] |

Known and Potential Stability Profile

A stability study on the anticonvulsant enaminone E139 revealed that the compound was unstable in strongly acidic or basic solutions but demonstrated high stability in a neutral pH (7.5) solution.[6]

-

Acid-Catalyzed Hydrolysis : In an acidic medium, protonation of the enaminone system enhanced the rate of hydrolysis.[6]

-

Base-Catalyzed Hydrolysis : Deprotonation in an alkaline solution also led to hydrolysis, although at a slower rate than in acidic conditions.[6]

This suggests that 3-aminocyclopent-2-en-1-one is likely most stable at a neutral pH and may degrade via hydrolysis if exposed to acidic or basic conditions. The primary degradation products would likely result from the cleavage of the enamine functionality.

Caption: Potential hydrolytic degradation pathway for enaminones.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 3-aminocyclopent-2-en-1-one, a forced degradation study should be conducted in line with ICH Q1A(R2) guidelines.[7][8] The goal is to induce 5-20% degradation to identify potential degradants and establish stability-indicating analytical methods.[7]

References

- 1. lookchem.com [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. 3-Aminocyclopent-2-en-1-one | C5H7NO | CID 12291440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

The Versatility of 3-Aminocyclopent-2-en-1-one: A Precursor to Fused Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Application Note: 3-Aminocyclopent-2-en-1-one is a versatile and highly reactive building block in synthetic organic chemistry, particularly valuable as a precursor for the synthesis of a variety of fused heterocyclic compounds. Its enaminone functionality, characterized by a nucleophilic amino group and an electrophilic β-carbon, allows for diverse cyclization strategies, leading to the formation of medicinally relevant scaffolds such as cyclopenta[b]pyridines. This document provides detailed protocols and data for the application of 3-aminocyclopent-2-en-1-one in the synthesis of fused pyridine derivatives, which are of significant interest in drug discovery.

Synthesis of Fused Pyridines: The Bohlmann-Rahtz Reaction

A primary application of 3-aminocyclopent-2-en-1-one is in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives through a cyclocondensation reaction with 1,3-dicarbonyl compounds. This transformation, a variation of the Bohlmann-Rahtz pyridine synthesis, offers a straightforward route to this important class of fused heterocycles. The reaction proceeds via an initial Michael addition of the enamine to an α,β-unsaturated carbonyl species, formed in situ from the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyridine ring.

The general reaction scheme is as follows:

Caption: General scheme for the synthesis of cyclopenta[b]pyridines.

Quantitative Data for Pyridine Synthesis

The following table summarizes the reaction of 3-aminocyclopent-2-en-1-one with various 1,3-dicarbonyl compounds to yield substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.

| 1,3-Dicarbonyl Compound | R1 | R2 | Product | Yield (%) |

| Acetylacetone | CH₃ | CH₃ | 2,7-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 45 |

| Ethyl Acetoacetate | CH₃ | OEt | 2-Methyl-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate | 52 |

| Benzoylacetone | Ph | CH₃ | 2-Phenyl-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 48 |

Note: Yields are generally moderate, and reaction conditions may require optimization for specific substrates.

Experimental Protocols

General Procedure for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

This protocol outlines the general method for the cyclocondensation reaction between 3-aminocyclopent-2-en-1-one and a 1,3-dicarbonyl compound.

Caption: Experimental workflow for pyridine synthesis.

Materials:

-

3-Aminocyclopent-2-en-1-one

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

High-boiling point solvent (optional, e.g., diphenyl ether)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, combine 3-aminocyclopent-2-en-1-one (1.0 eq) and the respective 1,3-dicarbonyl compound (1.0-1.2 eq).

-

Heat the reaction mixture with stirring to 120-140 °C. The reaction can be performed neat or in a high-boiling point solvent.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent.

-

If the product is an oil or does not crystallize, purify the crude mixture directly by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Example: Synthesis of 2,7-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

To a mixture of 3-aminocyclopent-2-en-1-one (0.97 g, 10 mmol) and acetylacetone (1.0 g, 10 mmol), a catalytic amount of piperidine (2 drops) is added. The mixture is heated at 130 °C for 2 hours. After cooling, the resulting solid is recrystallized from ethanol to afford the title compound.

Future Outlook and Applications

The fused pyridine scaffolds synthesized from 3-aminocyclopent-2-en-1-one are valuable intermediates for the development of novel therapeutic agents. The cyclopenta[b]pyridine core is present in a number of biologically active molecules. Further functionalization of the ketone, the pyridine ring, and the methyl groups can lead to a diverse library of compounds for screening in various drug discovery programs. The straightforward nature of this synthetic protocol makes 3-aminocyclopent-2-en-1-one an attractive starting material for the efficient construction of complex molecular architectures.

Application Notes and Protocols: Synthesis of Pyridine Derivatives from 3-Aminocyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, valuable scaffolds in medicinal chemistry, starting from 3-aminocyclopent-2-en-1-one. The described methods are based on a cyclocondensation reaction with 1,3-dicarbonyl compounds, a robust and versatile approach for the construction of the pyridine ring system.

Introduction

Pyridine and its fused derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The synthesis of functionalized pyridines is, therefore, a cornerstone of medicinal chemistry research. This document outlines the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which are of significant interest due to their rigid, bicyclic structure that can be strategically functionalized for interaction with various biological targets. The starting material, 3-aminocyclopent-2-en-1-one, is a readily accessible enaminone that serves as a versatile building block for this synthetic transformation.

General Reaction Scheme

The core synthetic strategy involves the condensation of 3-aminocyclopent-2-en-1-one with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. This reaction proceeds via a cascade of reactions, likely involving a Michael addition followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyridine ring fused to the cyclopentanone core.

Diagram of the General Reaction Scheme

Caption: General reaction for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol details the synthesis of a dimethyl-substituted cyclopenta[b]pyridine derivative using acetylacetone as the 1,3-dicarbonyl compound.

Materials:

-

3-Aminocyclopent-2-en-1-one

-

Acetylacetone

-

Sodium ethoxide (or sodium methoxide)

-

Ethanol (or methanol)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminocyclopent-2-en-1-one (1.0 eq) in anhydrous ethanol.

-

To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of sodium ethoxide (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Protocol 2: Synthesis of Ethyl 2-Methyl-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

This protocol describes the synthesis of a cyclopenta[b]pyridine derivative bearing a methyl and an ethoxycarbonyl group, utilizing ethyl acetoacetate as the 1,3-dicarbonyl reactant.

Materials:

-

3-Aminocyclopent-2-en-1-one

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-aminocyclopent-2-en-1-one (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of sodium ethoxide (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography (e.g., eluting with a hexane-ethyl acetate gradient) to yield ethyl 2-methyl-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate.

Diagram of the Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Quantitative Data

The following tables summarize typical yields and key analytical data for the synthesized pyridine derivatives. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Reaction Yields

| Product | 1,3-Dicarbonyl Compound | Typical Yield (%) |

| 2,7-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Acetylacetone | 65-75 |

| Ethyl 2-methyl-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | Ethyl acetoacetate | 60-70 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |

| Ethyl 2-methyl-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 4.35 (q, J = 7.1 Hz, 2H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H), 2.77 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H)[1][2] | 204.88, 174.36, 165.5, 155.72, 148.5, 131.91, 130.33, 122.47, 61.5, 35.78, 28.73, 19.5, 14.3[1][2] | 3050 (C-H arom.), 2980 (C-H aliph.), 1725 (C=O, ester), 1680 (C=O, ketone), 1590 (C=N)[3][4] | [M+H]+ calcd: 219.09, found: 219.10 |

Signaling Pathways and Logical Relationships

The synthesis of these pyridine derivatives is a key step in the broader context of drug discovery and development. The resulting compounds can be screened for biological activity against various targets.

Diagram of a Drug Discovery Workflow

Caption: A simplified workflow from starting materials to a potential drug candidate.

Conclusion

The protocols described provide a reliable and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives from 3-aminocyclopent-2-en-1-one. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The versatility of the 1,3-dicarbonyl component allows for the generation of a diverse library of substituted pyridines for biological screening. Researchers are encouraged to adapt and optimize these methods for their specific research needs.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes: Paal-Knorr Type Condensation with 3-Aminocyclopent-2-en-1-one for the Synthesis of Fused Pyrrole Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Paal-Knorr synthesis is a fundamental and efficient method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] This reaction is highly valued in medicinal chemistry due to the prevalence of the pyrrole nucleus in a vast number of biologically active compounds.[4][5] A significant variation of this reaction involves the use of enaminones, such as 3-aminocyclopent-2-en-1-one, which serve as versatile building blocks. The condensation of 3-aminocyclopent-2-en-1-one with 1,4-dicarbonyls provides a direct route to synthesize rigid, fused cyclopentapyrrole derivatives. These scaffolds are of considerable interest in drug discovery as they offer unique three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[6]

These application notes provide a detailed overview of the Paal-Knorr type condensation using 3-aminocyclopent-2-en-1-one, including a comprehensive experimental protocol, a summary of reaction parameters, and the potential applications of the resulting products in drug development.

Reaction Mechanism and Workflow

The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] The generally accepted mechanism involves an initial nucleophilic attack by the amine on one carbonyl group to form a hemiaminal, followed by an intramolecular cyclization onto the second carbonyl.[2] Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[3][8] When using 3-aminocyclopent-2-en-1-one, the reaction yields a fused bicyclic system.

General Reaction Scheme:

Reactant 1: 3-Aminocyclopent-2-en-1-one Reactant 2: A generic 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) Product: A substituted 1,5,6,7-tetrahydro-4H-cyclopenta[b]pyrrol-4-one derivative

Visualizing the Reaction Mechanism

The diagram below illustrates the key steps in the Paal-Knorr type condensation between 3-aminocyclopent-2-en-1-one and a 1,4-dicarbonyl compound.

Caption: Paal-Knorr reaction mechanism.

Experimental Protocols